molecular formula C14H18F2N2O B7585275 N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide

N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide

Cat. No. B7585275
M. Wt: 268.30 g/mol
InChI Key: HTXPPZHAMHLTCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide, also known as DF-MPJC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DF-MPJC belongs to the class of pyrrolidine carboxamides and has been studied for its ability to modulate certain receptors in the brain, potentially leading to the development of new treatments for various neurological disorders.

Mechanism of Action

The mechanism of action of N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide involves its ability to bind to and modulate the activity of dopamine receptors in the brain. Specifically, N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide has been shown to act as a partial agonist at the dopamine D2 and D3 receptors, meaning it can activate these receptors to a certain extent, but not to the same degree as full agonists. This partial agonist activity may make N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide a promising candidate for the development of new treatments for neurological disorders.
Biochemical and Physiological Effects
N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. These effects include the modulation of dopamine release in the brain, as well as changes in neuronal activity in certain brain regions. N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential for the treatment of mood disorders.

Advantages and Limitations for Lab Experiments

N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide has several advantages for use in lab experiments, including its relatively high potency and selectivity for dopamine receptors. However, the compound's limited solubility in water may present challenges in certain experimental settings. Additionally, further research is needed to fully understand the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion.

Future Directions

There are several potential future directions for research on N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide. One area of interest is the development of new treatments for addiction and other neurological disorders, based on the compound's ability to modulate dopamine receptors in the brain. Additionally, further research is needed to fully understand the compound's pharmacokinetic properties and to optimize its dosing and administration in clinical settings. Finally, future studies may explore the potential of N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide for the treatment of other neurological disorders, including Parkinson's disease and Tourette's syndrome.

Synthesis Methods

The synthesis of N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide involves several steps, including the reaction of 2,5-difluorophenylacetic acid with 3-methylpyrrolidine, followed by the addition of thionyl chloride and subsequent reaction with N,N-dimethylformamide. The resulting product is then purified through chromatography to obtain N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide in its pure form.

Scientific Research Applications

N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide has been extensively studied in scientific research for its potential therapeutic applications. One area of research has focused on the compound's ability to modulate the activity of certain receptors in the brain, including the dopamine D2 and D3 receptors. These receptors are involved in the regulation of mood, motivation, and reward, and are implicated in various neurological disorders, including addiction and schizophrenia.

properties

IUPAC Name

N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O/c1-10-5-7-18(9-10)14(19)17-6-4-11-8-12(15)2-3-13(11)16/h2-3,8,10H,4-7,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXPPZHAMHLTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1)C(=O)NCCC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.